2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3
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Overview
Description
2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 is a deuterated derivative of 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid. This compound is characterized by the presence of a thiazole ring, an amino group, and a methoxyimino group. The deuterium labeling (d3) is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 typically involves the introduction of deuterium atoms into the parent compound. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Direct Synthesis: Incorporating deuterated building blocks during the synthesis of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated precursors. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amino group.
Substitution: The amino and methoxyimino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and metabolic pathway analysis.
Biology: Employed in tracer studies to investigate biological processes and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes where deuterium labeling is beneficial.
Mechanism of Action
The mechanism of action of 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms provide stability and allow for detailed tracking in metabolic studies. The compound can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Comparison with Similar Compounds
- 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid
- 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d2
- 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d4
Comparison: Compared to its non-deuterated counterpart, 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 offers enhanced stability and distinguishable mass, making it more suitable for detailed analytical studies. The presence of three deuterium atoms provides a unique advantage in tracing and studying complex biochemical pathways.
Properties
Molecular Formula |
C6H7N3O3S |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetic acid |
InChI |
InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11)/b9-4+/i1D3 |
InChI Key |
NLARCUDOUOQRPB-HXRUAZBBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)O |
Origin of Product |
United States |
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